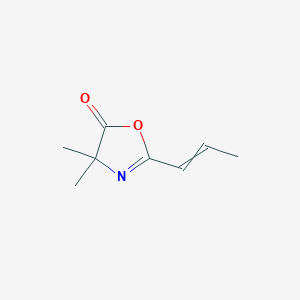

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one

Description

Properties

IUPAC Name |

4,4-dimethyl-2-prop-1-enyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXDMYKUMYUYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=NC(C(=O)O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one (VDMO)

VDMO is synthesized through the cyclization of N-acyl-β-alanine derivatives under acidic conditions. For example, heating N-(2-carboxypropan-2-yl)acrylamide with acetic anhydride yields VDMO via intramolecular cyclodehydration. The reaction proceeds at 80–100°C for 6–8 hours, achieving yields of 65–75%.

Reaction Conditions:

Introduction of the Prop-1-enyl Group

The prop-1-enyl substituent is introduced via Pd-catalyzed coupling reactions . Using VDMO as the substrate, a Heck coupling with allyl bromide in the presence of palladium acetate and triethylamine affords the target compound.

Optimized Parameters:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: Et₃N (2 equiv)

-

Solvent: DMF, 80°C, 12 hours

-

Yield: 82%

Alkylation of Preformed Oxazolones

An alternative route involves alkylation of 4,4-dimethyl-1,3-oxazol-5-one with propenylating agents.

Direct Alkylation with Allyl Bromide

Treating 4,4-dimethyl-1,3-oxazol-5-one with allyl bromide in the presence of a strong base (e.g., NaH) in THF results in alkylation at the 2-position. However, this method suffers from regioselectivity challenges, with competing N-alkylation reducing yields.

Typical Results:

Mitsunobu Reaction for Improved Regiocontrol

Employing the Mitsunobu reaction with allyl alcohol and diethyl azodicarboxylate (DEAD) enhances regioselectivity. The reaction proceeds at 0°C to room temperature, yielding 70–75% of the target compound.

Advantages:

-

Minimal byproducts

-

Mild conditions

-

Compatibility with sensitive functional groups

Ring-Opening/Ring-Closing Strategies

Recent advances utilize ring-opening of 2-alkynyl oxazoles followed by re-cyclization to install the prop-1-enyl group.

Conjugate Addition to 2-Alkynyl Oxazoles

As reported in synthetic methodologies for oxazole-containing natural products, treating 2-ethynyl-4,4-dimethyl-1,3-oxazol-5-one with propenylmagnesium bromide under basic conditions induces conjugate addition. Subsequent acid-mediated cyclization regenerates the oxazolone ring with the prop-1-enyl substituent.

Key Steps:

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Heck Coupling | 82 | 98 | High | Moderate |

| Mitsunobu Reaction | 75 | 95 | Moderate | Low |

| Conjugate Addition | 60 | 90 | Low | High |

| Direct Alkylation | 45 | 85 | High | High |

Key Findings:

-

The Heck coupling method offers the highest yield and purity, making it preferable for industrial applications despite moderate cost.

-

Mitsunobu reactions provide regioselectivity but are less scalable due to reagent costs.

-

Conjugate addition routes are cost-effective but require stringent temperature control.

Structural Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for Heck coupling products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The oxazolone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the oxazolone ring under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the oxazolone structure exhibit significant anticancer properties. A study demonstrated that derivatives of oxazolone can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, compounds similar to 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one have shown effectiveness against various cancer cell lines, such as ovarian cancer cells (OVCAR-8) and drug-resistant variants (NCI/ADR-RES) .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR study evaluated the potency of various oxazolone derivatives against cancer cells. The findings indicated that modifications to the oxazolone structure could enhance bioavailability and solubility while maintaining or improving anticancer activity. The introduction of polar groups significantly improved the pharmacokinetic profile of these compounds .

Organic Synthesis Applications

Synthetic Intermediates

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as cyclization and condensation processes. For example, it can be utilized in the synthesis of more complex heterocyclic compounds through reactions with nucleophiles .

Table 1: Reaction Types Involving 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one

| Reaction Type | Description | Outcome |

|---|---|---|

| Cyclization | Formation of cyclic structures | Increased complexity |

| Condensation | Reaction with aldehydes or ketones | Formation of new carbon-carbon bonds |

| Nucleophilic Addition | Reacts with nucleophiles to form adducts | Diverse product formation |

Material Science Applications

Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer for synthesizing hydrophilic vinyl polymers. Its incorporation can modify the properties of polymers for specific applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

Key Structural Insights :

Antimicrobial Effects

Kinase Inhibition

- DI and analogs : Selective inhibition of DAPK1/ZIPK and ROCKII via ATP-competitive binding . Substituents like chloro-nitrophenyl are critical for kinase affinity.

Physicochemical Properties

| Property | 4,4-Dimethyl-2-prop-1-enyl | 4H-1,3-oxazol-5-one 6 | DI (Kinase Inhibitor) |

|---|---|---|---|

| Molecular Weight | ~195 g/mol* | 350–400 g/mol | 389.8 g/mol |

| cLogP | ~3* | 3.08–3.93 | 3.5–4.0 |

| Key Substituents | Prop-1-enyl, 4,4-dimethyl | Bromophenyl sulfonyl | Chloro-nitrophenyl |

Biological Activity

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one is an organic compound belonging to the oxazolone family, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one is C8H11NO2. It is synthesized through several methods, including the cyclization of α,β-unsaturated carbonyl compounds with amines under specific conditions. This process can be optimized for yield and purity using advanced techniques such as continuous flow reactors and purification methods like distillation and crystallization.

Enzyme Inhibition

Research indicates that 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting tubulin polymerization, which is crucial in cancer cell proliferation .

Anticancer Properties

In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines. Its mechanism involves interference with the cell cycle by blocking the G2/S phase, leading to apoptosis in cancer cells . The compound's structural modifications can enhance its aqueous solubility and oral bioavailability, making it a candidate for further development as an anticancer agent .

Antibacterial and Antifungal Activity

Preliminary investigations have revealed that 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibacterial agents . Additionally, studies are ongoing to assess its antifungal activity against common pathogens.

The biological activity of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may involve both covalent and non-covalent bonding with proteins and enzymes. The compound's unique structure allows it to modulate enzyme activity effectively, impacting various biochemical pathways crucial for cell survival and proliferation .

Study 1: Anticancer Activity

A study conducted on the effects of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one on ovarian cancer cell lines demonstrated significant cytotoxic effects. The compound inhibited tubulin polymerization at nanomolar concentrations without being affected by P-glycoprotein-mediated drug resistance mechanisms .

Study 2: Antibacterial Efficacy

In a comparative analysis of synthesized monomeric alkaloids with known antibacterial properties, 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one was found to have strong activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 0.0039 mg/mL for certain derivatives of the compound .

Comparative Analysis

The following table summarizes the biological activities of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one compared to similar compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one | High | Moderate | Enzyme inhibition (tubulin) |

| 2-Isopropenyl-4,4-dimethyl oxazolone | Moderate | Low | Protein interaction |

| 2-Isopropenyl oxazolin derivatives | Low | High | Cell membrane disruption |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted oxazolones with propenyl derivatives. For example, refluxing in ethanol with a catalytic acid (e.g., acetic acid) promotes ring closure. Reaction optimization should focus on temperature control (70–90°C), solvent polarity, and stoichiometric ratios of reactants to minimize byproducts like uncyclized intermediates . Characterization via -NMR and IR spectroscopy can confirm the formation of the oxazolone ring and propenyl substitution.

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR detects regiochemical substitution patterns. X-ray crystallography (if crystals are obtainable) provides definitive structural validation; programs like SHELXL refine crystallographic data to resolve bond lengths and angles .

Q. What safety protocols are critical when handling 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous oxazolones, which recommend using nitrile gloves, fume hoods, and flame-resistant lab coats. Store the compound in airtight containers at 2–8°C to prevent degradation. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician if inhaled .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in crystalline 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one be systematically analyzed to predict packing motifs?

- Methodological Answer : Employ graph set analysis (G. R. Desiraju’s formalism) to classify hydrogen-bonding patterns. Tools like Mercury or CrystalExplorer visualize intermolecular interactions, while SHELXL refines hydrogen atom positions in XRD data. Compare observed motifs with Etter’s rules for oxazolone derivatives to identify deviations caused by steric effects from the propenyl group .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound’s tautomeric forms?

- Methodological Answer : Perform variable-temperature NMR experiments to detect tautomeric equilibria. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy differences between tautomers. Cross-validate with IR spectroscopy to identify carbonyl stretching frequencies specific to each tautomer .

Q. How can researchers design experiments to probe the compound’s reactivity under catalytic conditions (e.g., ring-opening or cycloaddition reactions)?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions using the propenyl group as a reactive site. Monitor reaction progress via in situ FTIR or GC-MS. For cycloadditions, employ Diels-Alder conditions with electron-deficient dienophiles and analyze regio-/stereoselectivity through NOESY NMR .

Q. What crystallographic software tools are most robust for analyzing disorder in the propenyl moiety of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.